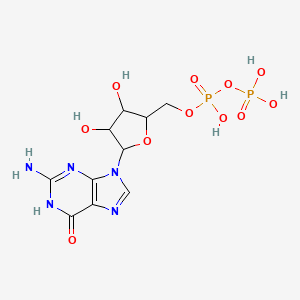
Guanosine diphos-phate
Vue d'ensemble
Description
Guanosine diphosphate is a nucleoside diphosphate, an ester of pyrophosphoric acid with the nucleoside guanosine. It consists of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine . Guanosine diphosphate is a product of guanosine triphosphate dephosphorylation by GTPases, which are involved in signal transduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Guanosine diphosphate can be synthesized from guanosine triphosphate through enzymatic dephosphorylation. The reaction involves the hydrolysis of the terminal phosphate group of guanosine triphosphate, facilitated by GTPase enzymes . The reaction conditions typically include the presence of water and specific active site residues in the enzyme that stabilize the transition state .
Industrial Production Methods: In industrial settings, guanosine diphosphate can be produced using recombinant Escherichia coli strains engineered to overexpress enzymes involved in the biosynthetic pathway of guanosine nucleotides . This method involves fed-batch fermentation processes to enhance the production yield of guanosine diphosphate .
Types of Reactions:
Hydrolysis: Guanosine diphosphate can undergo hydrolysis to form guanosine monophosphate and inorganic phosphate.
Phosphorylation: It can be phosphorylated back to guanosine triphosphate by pyruvate kinase and phosphoenolpyruvate.
Common Reagents and Conditions:
Hydrolysis: Water and specific GTPase enzymes are required for the hydrolysis reaction.
Phosphorylation: Pyruvate kinase and phosphoenolpyruvate are used for the phosphorylation reaction.
Major Products:
Hydrolysis: Guanosine monophosphate and inorganic phosphate.
Phosphorylation: Guanosine triphosphate.
Applications De Recherche Scientifique
Guanosine diphosphate has a wide range of applications in scientific research:
Mécanisme D'action
Guanosine diphosphate exerts its effects by acting as a regulator in the activity of GTPases. GTPases function as molecular switches, cycling between an active guanosine triphosphate-bound state and an inactive guanosine diphosphate-bound state . The interconversion between guanosine diphosphate and guanosine triphosphate is tightly controlled and serves as a molecular timer for signal transduction pathways . When an extracellular signal triggers the activation of a G-protein coupled receptor, the associated G-protein exchanges its bound guanosine diphosphate for guanosine triphosphate, leading to a conformational change and activation of downstream signaling cascades .
Comparaison Avec Des Composés Similaires
Adenosine diphosphate: Similar to guanosine diphosphate, adenosine diphosphate is a nucleoside diphosphate involved in energy transfer and signal transduction.
Cytidine diphosphate: Another nucleoside diphosphate, cytidine diphosphate, plays a role in lipid metabolism and cell signaling.
Uniqueness of Guanosine Diphosphate: Guanosine diphosphate is unique in its specific role in regulating GTPase activity and its involvement in signal transduction pathways . Unlike adenosine diphosphate and cytidine diphosphate, guanosine diphosphate is specifically involved in the activation and deactivation of G-proteins, which are critical for various cellular responses .
Propriétés
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWNDRXFNXRZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861830 | |
| Record name | 2-Amino-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)
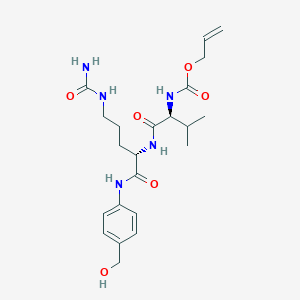


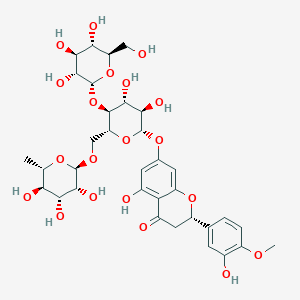

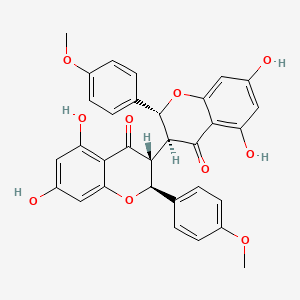
![6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3028125.png)
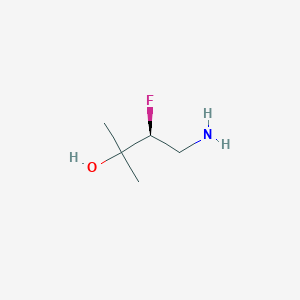

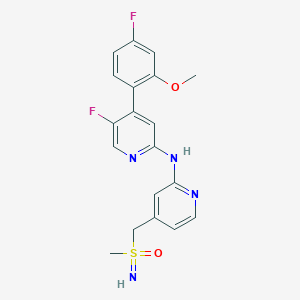
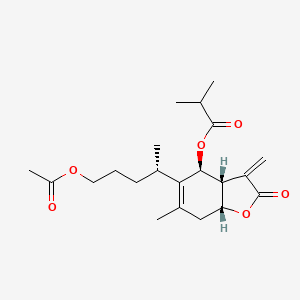
![N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide](/img/structure/B3028117.png)

